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5-Methoxy-3-methylpicolinic acid is a substituted pyridine derivative, a class of heterocyclic
compounds of immense interest in medicinal chemistry and materials science. With a
molecular formula of CsHeNOs and a molecular weight of 167.16 g/mol , its structure presents a
unigue combination of functional groups: a carboxylic acid, a methoxy group, and a methyl
group arrayed on a pyridine ring.[1][2][3] This arrangement makes it a valuable building block
for the synthesis of more complex molecules, particularly in drug development where the
pyridine scaffold is a common feature in pharmacologically active agents.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and
development. This guide provides researchers, scientists, and drug development professionals
with a comprehensive technical overview of the expected spectroscopic signature of 5-
Methoxy-3-methylpicolinic acid. Lacking publicly available spectra, this document leverages
foundational spectroscopic principles and data from analogous structures to predict the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive
approach serves as a powerful tool for scientists to anticipate, interpret, and validate their own
experimental findings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise atomic
connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei
(specifically *H and 13C), we can map the unique chemical environment of each atom.

Molecular Structure and NMR Assignments

To logically discuss the predicted NMR data, we must first visualize the molecule and label its
distinct proton and carbon environments.

Caption: Molecular structure of 5-Methoxy-3-methylpicolinic acid with atom numbering for
NMR analysis.

Predicted *H NMR Spectrum

The *H NMR spectrum provides information on the number of different types of protons, the
number of protons of each type (integration), and the neighboring protons (multiplicity).

o Causality of Chemical Shifts: The electron-withdrawing nature of the pyridine nitrogen and
the carbonyl group will deshield adjacent protons, shifting them downfield. Conversely,
electron-donating groups like the methoxy group will shield nearby protons, moving them
upfield.

o Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its acidic nature and
attachment to two electronegative oxygen atoms. It is expected to appear as a broad singlet
far downfield, typically in the 10-13 ppm range. Its broadness is a result of hydrogen bonding
and chemical exchange.[4]

» Aromatic Protons (H4, H6): The pyridine ring has two aromatic protons. H6 is adjacent to the
electron-withdrawing nitrogen, placing it further downfield than H4. H4 is situated between
the methyl and methoxy groups. We expect two distinct signals in the aromatic region (7.0-
8.5 ppm). They will likely appear as doublets due to coupling with each other.

o Methoxy Protons (-OCHs): The three protons of the methoxy group are equivalent and
shielded by the attached oxygen. They will appear as a sharp singlet, typically around 3.8-
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4.0 ppm.[5]

o Methyl Protons (-CHs): The protons of the methyl group at the C3 position are shielded and
will appear as a singlet further upfield, generally in the 2.2-2.5 ppm range.[5]

Table 1: Predicted *H NMR Data for 5-Methoxy-3-methylpicolinic Acid (in CDClIs)

Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)

-COOH 10.0-13.0 Broad Singlet 1H

H6 8.0-8.3 Doublet 1H

H4 7.2-75 Doublet 1H

-OCHs (C9) 38-4.1 Singlet 3H

-CHs (C8) 2.3-26 Singlet 3H

Predicted *C NMR Spectrum

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality of Chemical Shifts: Electronegative atoms (O, N) deshield attached carbons,
shifting them significantly downfield. Carbonyl carbons are among the most deshielded.[6]

e Carbonyl Carbon (-COOH): The C7 carbon of the carboxylic acid is highly deshielded and
expected in the 165-175 ppm range.[4]

e Aromatic Carbons (C2-C6): The five carbons of the pyridine ring will have distinct signals.
Carbons attached to heteroatoms (C2, C5, C6) will be the most downfield. C2 (attached to N
and COOH) and C5 (attached to O) will be significantly deshielded. C3 and C4 will be further
upfield. Typical aromatic carbon shifts range from 110-160 ppm.[6]

o Methoxy Carbon (-OCHs): The C9 carbon, attached to an oxygen, will appear in the 55-60
ppm range.
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o Methyl Carbon (-CHs): The C8 carbon of the methyl group is an sp3-hybridized carbon and
will be the most shielded (furthest upfield), appearing around 15-20 ppm.

Table 2: Predicted 3C NMR Data for 5-Methoxy-3-methylpicolinic Acid (in CDCIs)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C7 (-COOH) 165 - 175

C5 (-0) 155 - 165

C2 (-N, -COOH) 148 - 155

C6 (-N) 145 - 150

C4 120 - 125

C3 (-CHs) 130 - 138

C9 (-OCHs) 55 - 60

C8 (-CHs) 15 - 20

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring high-resolution NMR spectra.

o Sample Preparation: Accurately weigh 5-10 mg of 5-Methoxy-3-methylpicolinic acid and
dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
DMSO-ds).[7] Add a small amount of an internal standard like tetramethylsilane (TMS) for
chemical shift calibration. Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz
instrument). Lock the field frequency to the deuterium signal of the solvent. Perform
shimming to optimize the magnetic field homogeneity.

e 1H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence.
Typically, 16-32 scans are sufficient for a sample of this concentration.
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e 13C Spectrum Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance
of 13C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

[8]

o Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform.
The resulting spectra should be phase-corrected, baseline-corrected, and calibrated using
the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to vibrational transitions of its bonds. It is an excellent tool for rapidly identifying
the presence of key functional groups.

Predicted IR Absorption Bands

The structure of 5-Methoxy-3-methylpicolinic acid contains several IR-active functional
groups whose vibrations can be predicted with high confidence.

e O-H Stretch (Carboxylic Acid): This is one of the most characteristic peaks in an IR
spectrum. It will appear as a very broad and strong absorption band in the range of 2500-
3300 cm~1, overlapping with the C-H stretching region.[9] The broadness is due to extensive
hydrogen bonding between the carboxylic acid moieties.[10]

e C-H Stretch (Aliphatic & Aromatic): Aromatic C-H stretches typically appear just above 3000
cm~! (e.g., 3000-3100 cm~12). Aliphatic C-H stretches from the methyl and methoxy groups
will be found just below 3000 cm~? (e.g., 2850-2980 cm~1).[11]

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption corresponding to the carbonyl
stretch is expected between 1700-1725 cm™1. Its exact position can be influenced by
conjugation with the aromatic ring and hydrogen bonding.[12]

e C=C and C=N Stretches (Aromatic Ring): The pyridine ring will exhibit several medium-to-
strong absorption bands in the 1400-1600 cm~1 region, characteristic of aromatic ring
stretching vibrations.[11]
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e C-O Stretch (Carboxylic Acid & Methoxy): Two distinct C-O stretching bands are expected.
The C-O stretch of the carboxylic acid will appear as a strong band around 1210-1320 cm™1,
while the C-O stretch of the methoxy group (aryl-alkyl ether) will be found around 1000-1075
cm~1[9]

e O-H Bend (Carboxylic Acid): A medium-intensity, broad band may be observed around 920
cm~1 corresponding to the out-of-plane bend of the hydrogen-bonded -OH group.[9]

Table 3: Predicted IR Absorption Bands for 5-Methoxy-3-methylpicolinic Acid

Wavenumber . . . .
(cm-1) Bond Vibration Functional Group Intensity
2500 - 3300 O-H stretch Carboxylic Acid Strong, Broad
3000 - 3100 C-H stretch Aromatic Medium

2850 - 2980 C-H stretch -CHs, -OCHs Medium

1700 - 1725 C=0 stretch Carboxylic Acid Strong

1400 - 1600 C=C, C=N stretch Aromatic Ring Medium-Strong
1210 - 1320 C-O stretch Carboxylic Acid Strong

1000 - 1075 C-O stretch Methoxy Ether Strong

~920 O-H bend Carboxylic Acid Medium, Broad

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra
of solid samples.

o Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record
a background spectrum of the empty crystal. This is crucial as it will be subtracted from the
sample spectrum to remove interference from atmospheric CO2 and Hz0.

o Sample Application: Place a small amount of the solid 5-Methoxy-3-methylpicolinic acid
powder directly onto the ATR crystal.
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o Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal. Good contact is essential for a high-quality spectrum.

o Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve
the signal-to-noise ratio.

o Cleaning: After analysis, remove the sample and clean the ATR crystal thoroughly with a
suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its
structure through the analysis of fragmentation patterns. For this molecule, Electron lonization
(El) would be a standard technique.

Predicted Mass Spectrum and Fragmentation Pathways

e Molecular lon (M*e): The molecular ion peak is the most important piece of information. For
CsHsNOs3, the exact mass is 167.0582, so a high-resolution mass spectrometer (HRMS)
should detect a peak at m/z = 167.058.[13] A low-resolution instrument will show a peak at
m/z = 167.

o Key Fragmentation Patterns: The initial molecular ion is a radical cation that is unstable and
will break apart in predictable ways. The stability of the resulting fragments determines the
intensity of their corresponding peaks.[14]

o

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl
radical, leading to a fragment at m/z = 150.[15]

o Loss of -COOH (M-45): The loss of the entire carboxyl group as a radical is also highly
probable, resulting in a significant peak at m/z = 122.

o Loss of -OCHs (M-31): Cleavage of the methoxy group can lead to a fragment at m/z =
136.
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o Loss of CO from M-17: The acylium ion at m/z = 150 can subsequently lose carbon
monoxide (CO, 28 Da), yielding a fragment at m/z = 122.

[M]*e
m/z = 167

--OH (17)

[M-OCH3s]* [M-COOH]*
m/z =136 m/z =122

«OCH3 (31) \-*COOH (45)

[M-OH]*
m/z = 150

CO (28)

[M-OH-CO]J*
m/z =122

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 5-Methoxy-3-methylpicolinic acid under

Electron lonization (El).

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z Proposed Fragment Identity

167 [CsHoNO3]*e Molecular lon
150 [CsHsNOz]* Loss of «OH
136 [C7HsNO2]* Loss of *OCHs
122 [C7HsNO]* Loss of «COOH

Experimental Protocol: EI-MS Data Acquisition

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid or after separation by Gas Chromatography
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(GC-MS) if the compound is sufficiently volatile and thermally stable.

« lonization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion
source, causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

» Detection: The separated ions are detected, and their abundance is recorded, generating the
mass spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 5-
Methoxy-3-methylpicolinic acid. By understanding the interplay between molecular structure
and spectroscopic output, researchers can confidently assign *H NMR, 3C NMR, IR, and MS
data. The predicted chemical shifts, absorption frequencies, and fragmentation patterns
outlined herein serve as a robust benchmark for the structural verification of this important
heterocyclic building block, ensuring the scientific integrity of research and accelerating the
pace of discovery in drug development and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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